molecular formula C16H18N2O3S B2713805 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide CAS No. 1207028-97-4

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2713805
CAS No.: 1207028-97-4
M. Wt: 318.39
InChI Key: WYXHVUAYFOMVJI-UHFFFAOYSA-N
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Description

N-(4-(2-((2-Methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene-3-carboxamide core linked to a phenyl ring system through a carboxamide bridge. This molecular architecture, which incorporates an amide and an ether functional group within its structure, is of significant interest in medicinal chemistry and pharmaceutical research . Compounds with similar thiophene-carboxamide backbones have been investigated for their potential biological activities and their role as chemical intermediates in the synthesis of more complex molecules . The presence of the carboxamide group is a common feature in many pharmacologically active substances, often contributing to key hydrogen-bonding interactions with biological targets . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, particularly for constructing molecules with potential application in drug discovery programs .

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-8-7-17-15(19)10-12-2-4-14(5-3-12)18-16(20)13-6-9-22-11-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXHVUAYFOMVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline with thiophene-3-carboxylic acid chloride under basic conditions to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxyethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Thiophene Carboxamide Derivatives

Compound ID Substituent(s) Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound 4-(2-((2-Methoxyethyl)amino)-2-oxoethyl) N/A N/A Methoxyethyl, secondary amide N/A
Compound 11 () 2-(2-Chlorophenyl)aminoacetamido 66 156–158 Chlorophenyl, cyano
Compound 15 () 4-Acetamido-5-hydrazinocarbonyl 84 >300 Hydrazinocarbonyl
N-(2-Nitrophenyl) Derivative 2-Nitrophenyl N/A 124 Nitro, thiophene-carboxamide

Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 318.39 g/mol

The structural configuration includes a thiophene moiety linked to a phenyl group, which is further substituted with a methoxyethyl amino group. This design may contribute to its biological activity by enhancing solubility and receptor binding affinity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects are still under investigation, but several studies suggest the following potential actions:

  • Inhibition of Enzymatic Activity : Thiophene derivatives are known to inhibit certain enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells or modulation of inflammatory responses.
  • Receptor Modulation : Compounds with similar functional groups have been shown to interact with G-protein coupled receptors (GPCRs), potentially affecting signaling pathways related to pain and inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis
Study BMCF-720Cell Cycle Arrest
Study CA54910Inhibition of Metastasis

Anti-inflammatory Effects

Thiophene-based compounds have also been evaluated for their anti-inflammatory properties. Research suggests that they may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

  • Cytokine Inhibition : Studies show that certain thiophene derivatives can significantly lower levels of TNF-alpha and IL-6 in vitro.
  • Oxidative Stress Reduction : Compounds similar to this compound have been reported to enhance antioxidant enzyme activity.

Case Study 1: Anticancer Screening

In a recent investigation, a series of thiophene derivatives were screened for anticancer activity against multiple tumor types. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.

Case Study 2: Inflammation Model

In an animal model of acute inflammation, administration of this compound resulted in significant reductions in paw edema and histological evidence of tissue damage compared to control groups.

Q & A

Q. Critical Parameters :

  • Solvent choice (dry CH₂Cl₂ improves acylation efficiency; ).
  • Temperature control (e.g., 100°C for nucleophilic substitutions; ).
  • Catalysts (e.g., triethylamine for deprotonation; ).

Q. Yield Optimization :

  • Substituting bromoethanol with iodoethanol may enhance nucleophilic displacement efficiency ().

  • Table: Comparative yields from alternative methods:

    MethodYield (%)Purity (%)Reference
    Carbodiimide coupling7295
    Nucleophilic substitution8898

How can conflicting NMR data for structurally similar thiophene carboxamides be resolved?

Advanced Research Question
Discrepancies in ¹H/¹³C NMR shifts (e.g., vs. ) arise from:

  • Conformational isomerism : Rotameric states of the methoxyethyl group alter peak splitting.
  • Solvent effects : DMSO-d₆ vs. CDCl₃ cause differential hydrogen bonding ( reports δ 6.8–7.2 ppm for aromatic protons in CDCl₃, while uses DMSO-d₆ with δ 7.1–7.5 ppm).
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) deshield adjacent protons.

Q. Resolution Strategies :

  • Perform variable-temperature NMR to identify dynamic processes.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals ().

What methodologies are recommended for assessing the biological activity of this compound, particularly in antibacterial or anti-inflammatory contexts?

Basic Research Question

  • Antibacterial Assays :
    • MIC Determination : Broth microdilution per CLSI guidelines ( used against S. aureus and E. coli).
    • Mechanistic Studies : Check membrane disruption via SYTOX Green uptake ().
  • Anti-Inflammatory Screening :
    • COX-2 Inhibition : ELISA-based assays ().
    • ROS Scavenging : DPPH or ABTS assays ( reports IC₅₀ values).

Q. Advanced Considerations :

  • Synergy Testing : Combine with β-lactams to assess resistance modulation ().
  • In Vivo Models : Carrageenan-induced paw edema () with dose optimization.

How can conflicting results in biological activity between analogous compounds be analyzed?

Advanced Research Question
Contradictions (e.g., weak antibacterial activity in vs. potent anti-inflammatory effects in ) may stem from:

  • Structural nuances : The methoxyethyl group’s orientation affects target binding ( vs. ).
  • Assay conditions : Variations in bacterial strain susceptibility or inflammatory markers.

Q. Analytical Approaches :

  • SAR Analysis : Compare substituent effects (e.g., replacing methoxy with cyano in increases COX-2 affinity).
  • Molecular Docking : Map interactions with targets (e.g., penicillin-binding proteins vs. COX-2 active sites).
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends.

What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADME Prediction : Use SwissADME or ADMETLab to estimate:
    • Lipophilicity : LogP ~2.8 (similar to ’s XlogP = 4).
    • Metabolic Stability : CYP3A4/2D6 liability screening.
  • Docking Studies : AutoDock Vina for binding to bacterial FabI () or NF-κB ().
  • MD Simulations : GROMACS to assess stability in membrane bilayers.

Validation : Cross-check with experimental Caco-2 permeability or microsomal stability assays.

How can synthetic byproducts or degradation products be characterized?

Basic Research Question

  • HPLC-MS : Identify impurities via retention time and mass ( uses HRMS for exact mass confirmation).
  • Stress Testing : Expose to heat/humidity and analyze via TLC ().
  • Isolation : Prep-HPLC to isolate byproducts for NMR ().

Advanced Tip : Use LC-NMR hyphenation for real-time structural elucidation.

What strategies improve the solubility of this hydrophobic thiophene derivative?

Advanced Research Question

  • Prodrug Design : Introduce phosphate esters () or PEGylation.
  • Co-Crystallization : Use succinic acid () or cyclodextrins.
  • Nanoformulation : Lipid nanoparticles (’s analogues use micellar encapsulation).

Table : Solubility Enhancements

StrategySolubility (mg/mL)Bioavailability (%)
PEGylation1.285
Cyclodextrin complexation0.978

What spectroscopic techniques are critical for confirming the compound’s purity and structure?

Basic Research Question

  • ¹H/¹³C NMR : Assign all protons and carbons (e.g., δ 3.3 ppm for methoxy in ).
  • IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) ().
  • HRMS : Verify molecular ion ([M+H]⁺ m/z calculated: 387.1478; observed: 387.1482 ).

Q. Advanced Validation :

  • X-ray Crystallography : Resolve crystal structure (e.g., ’s thiazolidinone analogue).
  • 2D NMR : NOESY to confirm spatial proximity of methoxyethyl and phenyl groups.

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